Prostaglandin F2 alpha ethanolamide (PGF2alpha-EA(d4)) is a deuterated analog of Prostaglandin F2 alpha ethanolamide. This compound belongs to the class of lipid mediators known as prostaglandins, which are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, reproductive functions, and modulation of vascular tone. The introduction of deuterium in PGF2alpha-EA(d4) enhances its stability and allows for precise tracking in biological studies, making it a valuable tool in pharmacokinetic and metabolic research.
Prostaglandin F2 alpha ethanolamide is synthesized from arachidonic acid through enzymatic pathways involving cyclooxygenases. PGF2alpha-EA(d4) specifically is classified under prostaglandins and prostamides, which are bioactive lipids involved in numerous biological functions. The deuterated form is particularly useful in mass spectrometry applications due to its unique isotopic signature, allowing for accurate quantification and analysis of prostaglandins in complex biological samples.
The synthesis of PGF2alpha-EA(d4) typically involves several steps:
The synthetic routes often require careful optimization of reaction conditions to maximize yield and purity. For instance, catalytic hydrogenation using deuterium gas can facilitate selective incorporation of deuterium into the prostaglandin structure, ensuring that the final product retains its biological activity while providing isotopic labeling for analytical purposes.
PGF2alpha-EA(d4) can participate in various chemical reactions:
Common reagents used for these reactions include:
The mechanism by which PGF2alpha-EA(d4) exerts its effects involves binding to specific receptors known as prostaglandin receptors (e.g., FP receptors). Upon binding, it activates intracellular signaling pathways that lead to various physiological responses such as smooth muscle contraction, modulation of vascular tone, and influence on reproductive processes like luteolysis.
PGF2alpha-EA(d4) has several scientific applications:
The biosynthesis of Prostaglandin F2α ethanolamide (d4) (PGF2α-EA(d4)) initiates with cyclooxygenase (COX)-mediated oxidation of deuterated arachidonoyl ethanolamide (d4-AEA). This endocannabinoid precursor undergoes a bis-oxygenation reaction catalyzed by COX enzymes (primarily COX-2), forming a transient deuterated prostaglandin G2 ethanolamide (d4-PG-G2-EA) intermediate. Subsequent peroxidase reduction yields deuterated prostaglandin H2 ethanolamide (d4-PG-H2-EA), the central branch-point intermediate for prostamide synthesis [8] [10].
The COX catalytic mechanism involves stereospecific hydrogen abstraction at carbon position 13 (S-configuration) within the conjugated pentadiene system of d4-AEA. Molecular oxygen insertion then generates the characteristic endoperoxide bridge between carbons 9 and 11 and the cyclopentane ring structure. Crucially, the four strategically placed deuterium atoms (at positions 3, 3', 4, 4') within the ethanolamide tail of d4-AEA remain intact during COX catalysis. This selective deuteration does not impede enzyme recognition or the core cyclization reactions due to the spatial separation of the modification site from the COX active site where arachidonate backbone modification occurs [8].
Table 1: Key Intermediates in COX-Dependent Synthesis of PGF2α-EA(d4)
| Precursor | Enzyme | Primary Product | Structural Significance of Deuteration |
|---|---|---|---|
| Arachidonoyl Ethanolamide (d4) | COX-1/COX-2 | Prostaglandin G2 Ethanolamide (d4) | Deuterium atoms at C3,3',4,4' of ethanolamide moiety preserved |
| Prostaglandin G2 Ethanolamide (d4) | COX peroxidase | Prostaglandin H2 Ethanolamide (d4) | Endoperoxide structure formed; deuterium positions unaffected |
| Prostaglandin H2 Ethanolamide (d4) | Terminal Synthases | Diverse Prostamides (d4) | Branch-point for specific isomer formation (e.g., PGF2α-EA(d4), PGD2-EA(d4)) |
The kinetic parameters (Km, Vmax) for COX-2 acting on d4-AEA closely mirror those observed with non-deuterated AEA, confirming minimal kinetic isotope effects during the initial oxygenation steps. The deuterated endoperoxide intermediate (d4-PG-H2-EA) serves as the obligate precursor for downstream synthases, including prostamide/prostaglandin F synthase (PM/PGFS) and aldoketo reductases (AKRs), which generate the specific deuterated prostamide isomers like PGF2α-EA(d4) [10].
Terminal conversion of the unstable endoperoxide intermediate d4-PG-H2-EA to bioactive PGF2α-EA(d4) is predominantly mediated by enzymes within the aldo-keto reductase (AKR) superfamily, particularly AKR1C3 and AKR1B1, alongside the more substrate-specific prostamide/prostaglandin F synthase (PM/PGFS). These enzymes catalyze the reduction of the C9 keto group and the C11 endoperoxide moiety within d4-PG-H2-EA to yield the 9α,11β-diol structure characteristic of PGF2α-EA(d4) [2] [3] [6].
AKR1C3 (Type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase) exhibits broad substrate specificity, reducing carbonyl groups on steroids, prostaglandins, and lipid peroxidation products. Its activity towards d4-PG-H2-EA involves NADPH-dependent hydride transfer to carbon 11, followed by keto-enol tautomerism, generating PGF2α-EA(d4). AKR1B1 (aldose reductase) also demonstrates PGF synthase activity, reducing d4-PG-H2-EA to PGF2α-EA(d4), although with lower catalytic efficiency (kcat/Km) compared to AKR1C3 for this specific reaction. Both AKRs possess a conserved (β/α)8 barrel structure with an active site optimized for high-affinity NADPH binding and carbonyl reduction. The active site features key catalytic residues (Tyr48, His110, Cys298 in AKR1B1) facilitating proton donation during reduction [2] [3] [6].
Table 2: Key Enzymes Catalyzing PGF2α-EA(d4) Formation from d4-PG-H2-EA
| Enzyme | Gene | Primary Activity Towards d4-PG-H2-EA | Catalytic Mechanism | Tissue Expression Relevance |
|---|---|---|---|---|
| AKR1C3 | AKR1C3 | Reduction to PGF2α-EA(d4) (Major AKR pathway) | NADPH-dependent hydride transfer to C11, keto-enol tautomerism | Widespread (liver, lung, reproductive tissues); inducible by cytokines |
| AKR1B1 | AKR1C3 | Reduction to PGF2α-EA(d4) (Minor AKR pathway) | NADPH-dependent hydride transfer; lower efficiency than AKR1C3 | Ubiquitous (high in kidney, lens, vascular tissue); implicated in diabetic complications |
| PM/PGFS | Fam213b / Prxl2b | Reduction to PGF2α-EA(d4) (Highly specific) | Thiol-dependent reduction mechanism; precise structural determinants | More restricted (e.g., ocular tissues, specific cell types); dedicated function |
In contrast to the broad-specificity AKRs, PM/PGFS (Fam213b/Prxl2b) exhibits narrow substrate specificity, efficiently converting both PG-H2 and PG-H2-EA (including d4-PG-H2-EA) to PGF2α and PGF2α-EA(d4), respectively. This enzyme belongs to the thioredoxin-like superfamily and utilizes a distinct thiol-dependent reduction mechanism. Gene deletion studies (Fam213b-/- mice) confirm its non-redundant role in generating functional tissue levels of prostamide F2α, particularly in the eye where it modulates intraocular pressure, suggesting tissue-specific functional partitioning between AKRs and PM/PGFS for PGF2α-EA(d4) production [10] [15]. The deuterium label in d4-PG-H2-EA does not significantly alter the substrate recognition or catalytic efficiency of either AKR1C3 or PM/PGFS, as the modification is distal to the reactive endoperoxide/carbonyl groups [10].
The synthesis of PGF2α-EA(d4) necessitates precise incorporation of four deuterium atoms (3,3',4,4'-tetradeuteration) within the ethanolamide moiety of the precursor molecule. This is primarily achieved through two complementary chemical strategies utilizing deuterated building blocks :
The choice between these strategies involves trade-offs. Chemoenzymatic synthesis offers superior regiochemical control and isotopic purity but is typically more complex and lower-yielding. Post-synthetic exchange can be more direct but requires rigorous optimization and analytical verification (e.g., using LC-MS/MS with comparison to authentic standards) to confirm the extent and location of deuterium incorporation . The resulting PGF2α-EA(d4) is characterized by the molecular formula C22H35D4NO5 (equivalent to C22H39NO5 in terms of nominal mass calculation) and a molecular weight of 401.6 g/mol. Its Isomeric SMILES notation explicitly denotes the deuterium positions and stereochemistry: [2H]C([2H])(CC(=O)NCCO)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O .
The primary rationale for incorporating four deuterium atoms into the ethanolamide moiety of PGF2α-EA(d4) is to exploit the kinetic isotope effect (KIE) to retard specific metabolic degradation pathways. The carbon-deuterium (C-D) bond is stronger and shorter than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope. Cleavage of a C-D bond typically requires higher activation energy compared to a C-H bond. This translates into a reduced rate of reaction for pathways where the cleavage of one of these C-H bonds is the rate-limiting step [10].
For PGF2α-EA(d4), the deuteration targets positions vulnerable to enzymatic oxidation:
Mass spectrometry-based metabolic studies comparing PGF2α-EA and PGF2α-EA(d4) incubated with liver microsomes or hepatocytes consistently demonstrate a significant increase in the half-life (t1/2) of the deuterated analog. The magnitude of the KIE is pathway-dependent but can range from 2 to 5-fold for the deuteration pattern employed. This enhanced metabolic stability directly translates into improved pharmacokinetic properties for tracer studies: prolonged systemic exposure, reduced clearance, and higher relative abundance of the intact deuterated molecule in biological matrices (plasma, tissues, urine) compared to its non-deuterated counterpart. This allows for more accurate and sensitive quantification using LC-MS/MS methods, as the deuterated internal standard (PGF2α-EA(d4)) experiences minimal metabolic conversion during the assay, providing a stable reference for the endogenous, non-deuterated PGF2α-EA analyte [10]. The deuterium label thus serves as a stable isotopic tag that enhances detection fidelity without significantly altering the compound's receptor binding affinity or inherent biological activity, making PGF2α-EA(d4) an indispensable tool for probing prostamide biochemistry and pharmacokinetics.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: